An In-depth Technical Guide to H-D-Dab(Boc)-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H-D-Dab(Boc)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
H-D-Dab(Boc)-OH, with the IUPAC name (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a chiral center and a side chain equipped with a Boc-protected amine, allows for the strategic introduction of a primary amine at a defined position within a target molecule. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its utility in peptide synthesis and as a precursor for pharmacologically active compounds.
Core Chemical and Physical Properties
H-D-Dab(Boc)-OH is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. While specific experimental values for properties like melting and boiling points are not consistently reported across commercial suppliers, typical ranges and predicted values are provided for guidance.
| Property | Value |
| IUPAC Name | (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid |
| CAS Number | 114360-55-3[1] |
| Molecular Formula | C₉H₁₈N₂O₄[1] |
| Molecular Weight | 218.25 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents; limited solubility in water. |
| Storage | Recommended to be stored in a dry, dark place at 0 - 4 °C for short-term and -20 °C for long-term storage. |
Structural Elucidation
The chemical structure of H-D-Dab(Boc)-OH features a butanoic acid backbone with an amine group at the α-position (C2) and a tert-butoxycarbonyl (Boc) protected amine at the γ-position (C4). The stereochemistry at the α-carbon is designated as 'D' (or 'R' according to Cahn-Ingold-Prelog priority rules).
Key Structural Features:
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Chiral Center: The α-carbon is a stereocenter, which is crucial for the synthesis of stereospecific molecules.
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α-Amino Group: The free amino group at the C2 position is available for standard peptide coupling reactions or other nucleophilic additions.
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γ-Amino Group with Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection and further functionalization of the side chain.
Spectroscopic Data
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¹H NMR: Expected signals would include a multiplet for the α-proton, multiplets for the β- and γ-protons of the butyric acid chain, and a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
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¹³C NMR: Carbon signals for the carboxylic acid, the α-carbon, the carbons of the side chain, and the quaternary and methyl carbons of the Boc group would be expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the carboxylic acid and the urethane of the Boc group, and C-H stretching of the alkyl groups.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 219.13.
Experimental Protocols
Synthesis of H-D-Dab(Boc)-OH
A common synthetic route to H-D-Dab(Boc)-OH involves the selective protection of the γ-amino group of D-2,4-diaminobutyric acid.
Materials:
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D-2,4-diaminobutyric acid dihydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃) or another suitable base
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Dioxane and water
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Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve D-2,4-diaminobutyric acid dihydrochloride in a 1:1 mixture of dioxane and water.
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Basification: Cool the solution in an ice bath and add sodium bicarbonate portion-wise until the pH of the solution is between 8 and 9.
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Boc Protection: To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up:
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Acidify the reaction mixture to pH 2-3 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude H-D-Dab(Boc)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Use in Solid-Phase Peptide Synthesis (SPPS)
H-D-Dab(Boc)-OH can be incorporated into a peptide sequence using standard solid-phase peptide synthesis protocols. The following is a general procedure for coupling to a resin.
Materials:
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H-D-Dab(Boc)-OH
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Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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DMF (peptide synthesis grade)
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DCM
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Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
Procedure:
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Resin Preparation: Swell the resin in DMF in a reaction vessel. If the resin is Fmoc-protected, deprotect the terminal amino group using 20% piperidine in DMF.
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Activation: In a separate vial, dissolve H-D-Dab(Boc)-OH and a coupling reagent (e.g., HBTU) in DMF. Add a base like DIPEA to activate the carboxylic acid.
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Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.
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Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
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Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.
Applications in Research and Drug Development
The primary utility of H-D-Dab(Boc)-OH lies in its role as a versatile building block for introducing a selectively protectable amino group into a molecule.
Peptide Synthesis and Modification
H-D-Dab(Boc)-OH is a valuable precursor in peptide chemistry. After its incorporation into a peptide sequence, the Boc group on the side chain can be selectively removed under acidic conditions, leaving other acid-labile protecting groups (like those on a resin) intact if carefully controlled. The newly exposed primary amine can then be used for:
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Peptide Cyclization: Forming a lactam bridge with a carboxylic acid elsewhere in the peptide chain.
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Branching: Initiating the synthesis of a second peptide chain from the side chain of the Dab residue.
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Conjugation: Attaching other molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to modify the peptide's properties.
Synthesis of Methotrexate Analogs
H-D-Dab(Boc)-OH has been utilized in the synthesis of methotrexate (MTX) analogs.[1] Methotrexate is an antifolate drug used in the treatment of cancer and autoimmune diseases. By incorporating the diaminobutyric acid moiety, researchers can create novel analogs with potentially altered pharmacological profiles, such as improved cellular uptake, different target enzyme inhibition, or modified metabolic stability.[1] The workflow for such a synthesis is conceptually outlined below.
Visualizations
Caption: General workflow for the synthesis and application of H-D-Dab(Boc)-OH in SPPS.
Caption: Orthogonal protecting group strategy of H-D-Dab(Boc)-OH.
